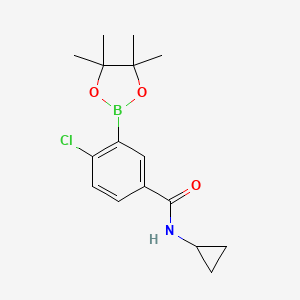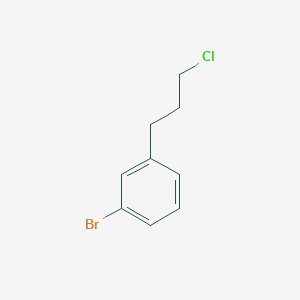![molecular formula C25H23ClN6O2 B3079010 3-(1H-Indol-3-yl)-4-[2-(4-methylpiperazin-1-yl)quinazolin-4-yl]pyrrole-2,5-dione;hydrochloride CAS No. 1058706-32-3](/img/structure/B3079010.png)
3-(1H-Indol-3-yl)-4-[2-(4-methylpiperazin-1-yl)quinazolin-4-yl]pyrrole-2,5-dione;hydrochloride
説明
3-(1H-Indol-3-yl)-4-[2-(4-methylpiperazin-1-yl)quinazolin-4-yl]pyrrole-2,5-dione;hydrochloride is a useful research compound. Its molecular formula is C25H23ClN6O2 and its molecular weight is 474.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antimicrobial Activity
Synthesized derivatives containing 4-methylpiperazin-1-yl quinazoline have demonstrated broad-spectrum antimicrobial activity. For instance, compounds with this structure were tested against various microorganisms like Staphylococcus aureus and Escherichia coli, showing significant activity at certain minimum inhibitory concentrations (Buha et al., 2012).
Anticonvulsant Properties
Compounds featuring the 4-methylpiperazin-1-yl group, similar to the queried chemical structure, have been synthesized and evaluated for anticonvulsant activity. Particularly, those with an aromatic ring at the pyrrolidine-2,5-dione position showed promising results in tests like the maximum electroshock (MES) seizure test (Obniska et al., 2005).
Biochemical Binding Studies
Investigations have been conducted on compounds with a similar structure to understand their binding ability with human serum albumin (HSA). For example, a study using fluorescence quench titration method revealed slight fluorescence quenching and red shift upon addition of a compound with a 4-methylpiperazin-1-yl group to HSA, suggesting a potential for biochemical interactions (Murugesan et al., 2017).
HIV-1 Inhibition
Azaindole derivatives, evolved from compounds containing 4-methylpiperazin-1-yl and 1H-indol-3-yl groups, have been identified as inhibitors of HIV-1 attachment. These compounds, including derivatives like BMS-488043, have shown significant antiviral activity in clinical studies, suggesting their potential in HIV treatment (Wang et al., 2009).
Anticancer Activity
Compounds with a 4-methylpiperazin-1-yl moiety, akin to the specified chemical, have been studied for their anticancer properties. They have been shown to inhibit the growth of multiple human tumor cell lines, indicating their potential utility in cancer treatment (Zhou et al., 2013).
H1-Antihistaminic Activity
A compound with a structure similar to the queried chemical, specifically 3-(4-chlorophenyl)-2-(3-(4-methylpiperazin-1-yl) propylthio) quinazolin-4(3H)-one, was identified as a potent H1-antihistaminic agent. It showed significant protection against histamine-induced bronchospasm in animal models, suggesting its potential in allergy treatment (Alagarsamy & Parthiban, 2012).
特性
IUPAC Name |
3-(1H-indol-3-yl)-4-[2-(4-methylpiperazin-1-yl)quinazolin-4-yl]pyrrole-2,5-dione;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N6O2.ClH/c1-30-10-12-31(13-11-30)25-27-19-9-5-3-7-16(19)22(28-25)21-20(23(32)29-24(21)33)17-14-26-18-8-4-2-6-15(17)18;/h2-9,14,26H,10-13H2,1H3,(H,29,32,33);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDEDHGJNAAGSHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=CC=CC=C3C(=N2)C4=C(C(=O)NC4=O)C5=CNC6=CC=CC=C65.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23ClN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-[2-Fluoro-3-(trifluoromethyl)phenyl]propan-1-OL](/img/structure/B3078947.png)
![7-Chloro-1-methyl-1H-pyrazolo[4,3-B]pyridine](/img/structure/B3078955.png)
![4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B3078962.png)








![2-[(4-Hydroxy-1,1-dioxothiolan-3-yl)amino]butanoic acid](/img/structure/B3079056.png)